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Compound of Interest

Compound Name: Sirtratumab

Cat. No.: B15599610

For researchers, scientists, and drug development professionals, understanding the safety
profiles of novel antibody-drug conjugates (ADCs) is paramount for advancing cancer
therapeutics. This guide provides an objective comparison of the safety profile of Sirtratumab,
an investigational ADC, with other established ADCs, supported by experimental data from
clinical trials.

Sirtratumab vedotin (ASG-15ME) is an ADC composed of a human IgG2 monoclonal antibody
targeting SLITRK6 (SLIT and NTRK-like family member 6), linked to the microtubule-disrupting
agent monomethyl auristatin E (MMAE).[1][2] SLITRK®6 is a promising target due to its high
expression in urothelial cancer and limited presence in normal tissues.[3] This targeted delivery
aims to enhance the therapeutic window of the potent cytotoxic payload. To contextualize its
safety, this guide compares its adverse event profile with that of other prominent ADCs:
Polatuzumab vedotin, Sacituzumab govitecan, Gemtuzumab ozogamicin, Brentuximab vedotin,
and Trastuzumab emtansine (T-DM1).

Comparative Safety Profiles: A Tabular Overview

The following tables summarize the key treatment-emergent adverse events (TEAES) observed
in clinical trials for Sirtratumab and the comparator ADCs. Data is presented for all grades and
for grade 3 or higher events to provide a comprehensive view of the toxicity spectrum.
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Table 1: Most Common Treatment-Emergent Adverse Events (All Grades) of Sirtratumab and

Comparator ADCs
Sirtratum  Polatuzu . )
Sacituzu Gemtuzu Brentuxi Trastuzu
ab mab
. . mab mab mab mab
Adverse vedotin vedotin + ] ) ) ]
govitecan ozogamic vedotin emtansin
Event (NCT0196 BR . .
(ASCENT in (ALFA- (Pivotal e (T-DM1)
3052)[1] (GO29365 .
)[5][6] 0701) Trial) (EMILIA)
[3] 4]
Fatigue 54.8% 40% 65% - 49% 46%
Nausea 37.6% 38% 66% - 42% 43%
Decreased
) 35.5% 27% 30% - 23% 21%
Appetite
Diarrhea - 38% 63% - 35% 24%
) Occurred
Peripheral
at doses
Neuropath 40% 17% - 56% 21%
>0.75
Y mg/kg
Neutropeni
- 49% 63% - 54% 14%
a
Thrombocy
) - 49% 12% Prolonged 26% 32%
topenia
Anemia - 47% 34% - 41% 14%
Occurred
Ocular at doses
Toxicities =>0.75
mg/kg

Note: Data for Gemtuzumab ozogamicin in the ALFA-0701 trial did not specify rates for fatigue,
nausea, and decreased appetite in the same manner as other trials. The pivotal trial for
Brentuximab vedotin included various studies.
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Table 2: Common Grade =3 Treatment-Emergent Adverse Events of Sirtratumab and

Comparator ADCs
] Polatuzu . .
Sirtratum Sacituzu Gemtuzu Brentuxi Trastuzu
Adverse mab
ab . mab mab mab mab
Event ] vedotin + ] ) ) .
vedotin govitecan ozogamic vedotin emtansin
(Grade BR . )
(NCTO0196 (ASCENT in (ALFA- (Pivotal e (T-DM1)
=3) (GO29365 .
3052)[6] 4] )[51[6] 0701) Trial) (EMILIA)
Neutropeni
- 42% 51% 21% 6%
a
Thrombocy
_ - 40% 7% - 9% 15%
topenia
Anemia - 24% 8% - 7% 4%
Febrile
Neutropeni - 11% 6% - 2% 1%
a
Fatigue - 7% 5% - 3% 3.2%
Diarrhea - 4% 10% - 2% 2%
Peripheral
Neuropath - 7% <1% - 9% 2%
y
Veno-
_ 4.4% (6
occlusive - - - ] - -
) patients)
Disease

Experimental Protocols: A Glimpse into the
Methodologies

The safety data presented above are derived from distinct clinical trials, each with specific
protocols. Understanding these methodologies is crucial for a nuanced interpretation of the
comparative safety profiles.
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Sirtratumab vedotin (NCT01963052): This was a Phase |, open-label, single-arm, dose-
escalation and expansion trial in patients with metastatic urothelial carcinoma.[1][3]
Sirtratumab vedotin was administered intravenously once weekly for three weeks, followed by
a one-week rest period, in 28-day cycles.[1] The primary objective was to evaluate safety and
pharmacokinetics and to determine the recommended Phase Il dose (RP2D).[1][3]

Polatuzumab vedotin (GO29365): This was a randomized, open-label, multicenter study
comparing polatuzumab vedotin in combination with bendamustine and rituximab (BR) versus
BR alone in patients with relapsed or refractory diffuse large B-cell lymphoma.[4]

Sacituzumab govitecan (ASCENT - NCT02574455): This was a Phase Ill, randomized, open-
label trial that compared sacituzumab govitecan to physician's choice of single-agent
chemotherapy in patients with relapsed or refractory metastatic triple-negative breast cancer.[5]

[6]

Gemtuzumab ozogamicin (ALFA-0701): This was a Phase Ill, randomized, open-label trial that
evaluated the addition of fractionated-dose gemtuzumab ozogamicin to standard induction
chemotherapy in patients aged 50-70 years with de novo acute myeloid leukemia.

Brentuximab vedotin (Pivotal Trials): The safety data for brentuximab vedotin is derived from
pivotal single-arm trials in patients with relapsed or refractory Hodgkin lymphoma and systemic
anaplastic large cell lymphoma.

Trastuzumab emtansine (T-DM1) (EMILIA): This was a Phase lll, randomized, open-label,
international study comparing T-DML to lapatinib plus capecitabine in patients with HER2-
positive, unresectable, locally advanced or metastatic breast cancer previously treated with
trastuzumab and a taxane.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz,
illustrate key pathways and processes.

Figure 1: General Mechanism of Action for an Antibody-Drug Conjugate.
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Figure 2: A Simplified Clinical Trial Workflow for an ADC.
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Discussion and Conclusion

The safety profile of Sirtratumab vedotin, as observed in its Phase | trial, demonstrates a
toxicity pattern consistent with other MMAE-containing ADCs. The most common adverse
events, such as fatigue, nausea, and decreased appetite, are frequently observed with
cytotoxic therapies.[1][3] The occurrence of peripheral neuropathy and ocular toxicities at
higher doses highlights the importance of careful dose selection and patient monitoring, a
common theme across many ADCs.[1]

Compared to other ADCs, Sirtratumab's initial safety data appears manageable. For instance,
while peripheral neuropathy is a known class effect of MMAE-based ADCs like Brentuximab
vedotin and Polatuzumab vedotin, the severity and frequency require careful consideration in
the context of the patient population and treatment setting. Hematologic toxicities, particularly
neutropenia and thrombocytopenia, are prominent with agents like Polatuzumab vedotin and
Sacituzumab govitecan, necessitating vigilant monitoring and potential supportive care.[4][5][6]
Gemtuzumab ozogamicin carries a specific risk of veno-occlusive disease, a serious hepatic
adverse event.

In conclusion, the early safety data for Sirtratumab vedotin suggests a manageable profile that
aligns with the known toxicities of its payload class. As with all ADCs, a thorough understanding
of the specific adverse event profile is critical for optimizing patient outcomes. Further clinical
development will provide a more comprehensive understanding of Sirtratumab's safety and its
place in the therapeutic landscape of urothelial carcinoma and potentially other SLITRK6-
expressing malignancies. This guide serves as a foundational resource for researchers and
clinicians to contextualize the emerging data on this novel ADC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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